Terazosin-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

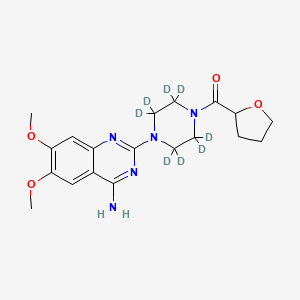

Molecular Formula |

C19H25N5O4 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(oxolan-2-yl)methanone |

InChI |

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2 |

InChI Key |

VCKUSRYTPJJLNI-YEBVBAJPSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4CCCO4)([2H])[2H])[2H] |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Terazosin

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Terazosin, a quinazoline-based derivative, exhibits a dual mechanism of action primarily targeting symptoms associated with benign prostatic hyperplasia (BPH) and hypertension. Its therapeutic effects stem from its role as a potent and selective antagonist of alpha-1 adrenergic receptors, leading to smooth muscle relaxation. Uniquely, Terazosin also induces apoptosis in prostate epithelial and smooth muscle cells through a mechanism independent of its alpha-1 adrenoceptor blockade, involving the transforming growth factor-beta (TGF-β) signaling pathway. This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Alpha-1 Adrenergic Receptor Antagonism

Terazosin functions as a competitive antagonist at alpha-1 adrenergic receptors, demonstrating high affinity for all three subtypes: α1A, α1B, and α1D. This blockade prevents the binding of endogenous catecholamines, such as norepinephrine, to these receptors, thereby inhibiting the downstream signaling cascades that lead to smooth muscle contraction.

Signaling Pathway of Alpha-1 Adrenergic Receptor Blockade

The binding of an agonist (e.g., norepinephrine) to an alpha-1 adrenergic receptor typically activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with activated PKC, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction. Terazosin competitively inhibits this entire process at the receptor level.

Quantitative Data: Binding Affinity and Functional Potency

Terazosin's affinity for the alpha-1 adrenergic receptor subtypes has been quantified through radioligand binding assays, and its functional antagonism has been assessed in various in vitro models.

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (pKi) | α1A | 8.72 | [1] |

| α1B | 9.19 | [1] | |

| α1D | 8.81 | [1] | |

| Functional Antagonism (pA2) | α1-Adrenoceptors (Human Prostate) | 7.6 | [1] |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Induction of Apoptosis in Prostate Cells

A significant aspect of Terazosin's mechanism of action, particularly in the context of BPH, is its ability to induce apoptosis in prostate epithelial and stromal smooth muscle cells. This effect is independent of its alpha-1 adrenergic receptor blockade and is attributed to its quinazoline chemical structure. The apoptotic pathway is initiated through the upregulation of the TGF-β signaling cascade.

Signaling Pathway of Terazosin-Induced Apoptosis

Terazosin treatment leads to an increase in the expression of TGF-β1. TGF-β1 binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus. In the nucleus, the SMAD complex acts as a transcription factor, upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic proteins. This shift in the balance of apoptotic regulators leads to the activation of the caspase cascade, culminating in the execution of apoptosis. Key caspases implicated in this pathway include caspase-1, caspase-3, caspase-8, and caspase-9.

Experimental Protocols

Radioligand Binding Assay for Alpha-1 Adrenergic Receptors

This protocol outlines the determination of the binding affinity (Ki) of Terazosin for alpha-1 adrenergic receptor subtypes using a competitive radioligand binding assay with [3H]-prazosin.

1. Membrane Preparation:

-

Homogenize tissue (e.g., human prostate or cells expressing recombinant receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

2. Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of membrane suspension (final protein concentration of 50-100 µ g/well ).

-

25 µL of [3H]-prazosin (a selective alpha-1 antagonist radioligand) at a final concentration near its Kd (e.g., 0.2-0.5 nM).

-

25 µL of varying concentrations of unlabeled Terazosin (competitor) or buffer (for total binding) or a high concentration of a non-radiolabeled antagonist like phentolamine (for non-specific binding).

-

-

Incubate the plate at 25°C for 60 minutes to reach equilibrium.

3. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (Terazosin) concentration.

-

Determine the IC50 value (the concentration of Terazosin that inhibits 50% of the specific binding of [3H]-prazosin) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Smooth Muscle Contraction Assay

This protocol describes a method to assess the functional antagonism of Terazosin on agonist-induced smooth muscle contraction in isolated prostate tissue.

1. Tissue Preparation:

-

Obtain fresh human prostate tissue and place it in ice-cold Krebs-Henseleit solution.

-

Dissect the tissue into strips (e.g., 3 x 3 x 6 mm).

-

Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washes.

2. Contraction Measurement:

-

Record isometric contractions using a force-displacement transducer connected to a data acquisition system.

-

Induce a reference contraction with a high concentration of potassium chloride (e.g., 80 mM) to assess tissue viability.

-

After washout and re-equilibration, generate a cumulative concentration-response curve for an alpha-1 adrenergic agonist (e.g., phenylephrine).

3. Antagonist Evaluation:

-

Incubate the tissue strips with a specific concentration of Terazosin for a predetermined time (e.g., 30-60 minutes).

-

Generate a second cumulative concentration-response curve for the agonist in the presence of Terazosin.

-

Repeat this process with increasing concentrations of Terazosin.

4. Data Analysis:

-

Plot the agonist concentration-response curves in the absence and presence of different concentrations of Terazosin.

-

Determine the EC50 values (the agonist concentration that produces 50% of the maximal response) for each curve.

-

Perform a Schild regression analysis by plotting the log of (dose ratio - 1) against the log of the molar concentration of Terazosin. The x-intercept of the regression line provides the pA2 value.

Conclusion

Terazosin's multifaceted mechanism of action, combining potent alpha-1 adrenergic receptor antagonism with the induction of apoptosis in prostate cells, provides a robust rationale for its clinical efficacy in managing BPH and hypertension. The quantitative data on its receptor binding and functional potency, coupled with a detailed understanding of its pro-apoptotic signaling pathways, offer valuable insights for researchers and clinicians in the field of urology and cardiovascular medicine. The experimental protocols detailed herein provide a framework for the continued investigation of Terazosin and the development of novel therapeutics with similar dual-action profiles.

References

Synthesis and Characterization of Deuterated Terazosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of deuterated Terazosin, a selective alpha-1 adrenergic receptor antagonist. The introduction of deuterium at specific molecular positions can offer significant advantages in drug development by potentially improving pharmacokinetic and pharmacodynamic profiles. This document outlines a detailed synthetic methodology, comprehensive characterization protocols, and relevant biological context.

Introduction to Deuterated Terazosin

Terazosin is a quinazoline derivative widely used for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2] It functions by selectively blocking alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in the bladder neck, prostate, and blood vessels.[1][3] Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug discovery to modulate a molecule's metabolic fate.[4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage, potentially resulting in a longer drug half-life, reduced formation of toxic metabolites, and an improved overall therapeutic profile.[4]

This guide details a potential synthetic route to deuterated Terazosin and the analytical techniques required to confirm its identity, purity, and structural integrity.

Synthesis of Deuterated Terazosin

The synthesis of deuterated Terazosin can be achieved by incorporating deuterium-labeled starting materials into a well-established synthetic route for Terazosin. A plausible approach, adapted from known syntheses of Terazosin and related deuterated compounds, is presented below.[5][6]

Experimental Protocol: Synthesis of d-Terazosin

Objective: To synthesize Terazosin with deuterium atoms incorporated into the tetrahydrofuran moiety.

Materials:

-

4-Amino-2-chloro-6,7-dimethoxyquinazoline

-

d8-Tetrahydrofuran

-

Oxalyl chloride

-

Piperazine

-

Triethylamine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Methanol

Procedure:

-

Synthesis of d7-(Tetrahydrofuran-2-yl)carbonyl chloride:

-

To a solution of d8-tetrahydrofuran in anhydrous DCM, add oxalyl chloride dropwise at 0°C.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

-

-

Synthesis of 1-(d7-(Tetrahydrofuran-2-yl)carbonyl)piperazine:

-

Dissolve piperazine and triethylamine in anhydrous DCM.

-

Add the crude d7-(tetrahydrofuran-2-yl)carbonyl chloride dropwise to the piperazine solution at 0°C.

-

Stir the reaction at room temperature for 4 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain 1-(d7-(tetrahydrofuran-2-yl)carbonyl)piperazine.

-

-

Synthesis of d7-Terazosin:

-

Combine 4-amino-2-chloro-6,7-dimethoxyquinazoline and 1-(d7-(tetrahydrofuran-2-yl)carbonyl)piperazine in anhydrous DMF.

-

Heat the reaction mixture at 100°C for 8 hours.

-

Cool the reaction to room temperature and pour into ice water.

-

Collect the precipitate by filtration and wash with water.

-

Recrystallize the crude product from methanol to afford pure d7-Terazosin.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for deuterated Terazosin.

Characterization of Deuterated Terazosin

Comprehensive characterization is essential to confirm the successful synthesis, purity, and structural integrity of deuterated Terazosin. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound and to quantify its concentration.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or an appropriate buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

Expected Outcome: A single major peak corresponding to deuterated Terazosin, with purity typically >98%. The retention time should be very similar to that of non-deuterated Terazosin.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to provide information about its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Expected Outcome: The molecular ion peak ([M+H]+) for d7-Terazosin will be shifted by +7 m/z units compared to non-deuterated Terazosin. For example, if the [M+H]+ of Terazosin is at m/z 388.2, the [M+H]+ of d7-Terazosin would be expected at m/z 415.2. Fragmentation patterns will be similar to the non-deuterated analog, with specific fragments showing the corresponding mass shift depending on the location of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for confirming the positions of deuterium incorporation.

Experimental Protocol: NMR Analysis

-

¹H NMR (Proton NMR):

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expected Outcome: The proton signals corresponding to the deuterated positions in the tetrahydrofuran ring will be absent or significantly reduced in intensity. The remaining proton signals of the quinazoline and piperazine rings should be consistent with the structure of Terazosin.

-

-

²H NMR (Deuterium NMR):

-

Solvent: Chloroform (CHCl₃) or dimethyl sulfoxide (DMSO).

-

Expected Outcome: A signal will be observed in the region corresponding to the chemical shift of the protons that were replaced by deuterium, confirming the successful incorporation.

-

-

¹³C NMR (Carbon-13 NMR):

-

Expected Outcome: The carbon signals of the deuterated positions will show a characteristic splitting pattern (C-D coupling) and a slight upfield shift compared to the non-deuterated analog.

-

Data Summary Table

| Parameter | Non-deuterated Terazosin | Deuterated (d7) Terazosin (Expected) |

| Molecular Formula | C₂₀H₂₅N₅O₄ | C₂₀H₁₈D₇N₅O₄ |

| Molecular Weight | 387.44 g/mol | 394.48 g/mol |

| [M+H]⁺ (m/z) | 388.2 | 395.2 |

| ¹H NMR | Signals for THF protons present | Signals for THF protons absent/reduced |

| HPLC Retention Time | X min | Approx. X min |

| Purity (HPLC) | >98% | >98% |

Mechanism of Action and Signaling Pathway

Terazosin exerts its therapeutic effects by acting as a selective antagonist of alpha-1 adrenergic receptors. This action is crucial for its efficacy in treating both BPH and hypertension.

Signaling Pathway:

-

Normal State: Norepinephrine, released from sympathetic nerve terminals, binds to alpha-1 adrenergic receptors on smooth muscle cells.

-

Activation: This binding activates a Gq protein, which in turn activates phospholipase C (PLC).

-

Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

Muscle Contraction: Increased intracellular Ca²⁺ leads to the contraction of smooth muscle cells in the prostate, bladder neck, and blood vessels.

-

Terazosin Intervention: Terazosin competitively binds to the alpha-1 adrenergic receptors, preventing norepinephrine from binding. This blocks the entire downstream signaling cascade, leading to smooth muscle relaxation.

Signaling Pathway Diagram

Caption: Terazosin's mechanism of action.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of deuterated Terazosin. The outlined protocols, though based on established chemical principles and literature on related compounds, should be optimized and validated in a laboratory setting. The successful synthesis and thorough characterization of deuterated Terazosin are critical first steps in exploring its potential for an improved therapeutic profile in the treatment of BPH and hypertension. The analytical methods described herein will be instrumental in ensuring the quality and integrity of the synthesized compound for further preclinical and clinical evaluation.

References

- 1. Various Analytical Methods for the Determination of Terazosin in Different Matrices [sciepub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]

- 5. biomedres.us [biomedres.us]

- 6. US20090062299A1 - Deuterium-enriched doxazosin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Terazosin-D8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Terazosin-D8, a deuterated analog of the selective alpha-1 adrenergic receptor antagonist, Terazosin. Intended for researchers, scientists, and professionals in drug development, this document compiles available data on its chemical structure, physicochemical properties, and the biological pathway of its parent compound. Detailed, plausible experimental protocols for its synthesis and analysis are presented, alongside a visual representation of the alpha-1 adrenergic signaling pathway. The inclusion of deuterium in the piperazine ring of Terazosin makes it a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis.

Introduction

Terazosin is a quinazoline derivative that acts as a selective antagonist of alpha-1 adrenergic receptors. This mechanism of action leads to the relaxation of smooth muscle in blood vessels and the prostate, making it an effective treatment for hypertension and benign prostatic hyperplasia (BPH).[1][2] this compound is a stable isotope-labeled version of Terazosin, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic substitution provides a higher molecular weight with minimal impact on the compound's chemical reactivity and biological activity, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[3][4] The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can also lead to altered metabolic profiles, potentially increasing the half-life of the drug.[5][6]

Chemical and Physical Properties

Detailed physicochemical data for this compound is not extensively published. However, the properties are expected to be very similar to those of the non-deuterated parent compound, Terazosin. The primary difference will be in the molecular weight due to the presence of eight deuterium atoms.

Chemical Structure and Identification

| Property | Value | Reference |

| Chemical Name | (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)(tetrahydrofuran-2-yl)methanone | [7] |

| IUPAC Name | --INVALID-LINK--methanone | [8] |

| CAS Number | 1006718-20-2 | [8] |

| Molecular Formula | C₁₉H₁₇D₈N₅O₄ | [8] |

| Molecular Weight | 395.48 g/mol | [8] |

| Appearance | Off-white powder | [8] |

Physicochemical Data

| Property | Terazosin | Terazosin Hydrochloride | Reference |

| Melting Point | 272.6-274 °C | 278-279 °C | [2] |

| Solubility (at 25°C) | Methanol: 33.7 mg/mLWater: 29.7 mg/mL95% Ethanol: 4.1 mg/mL0.1N HCl: 3.8 mg/mLChloroform: 1.2 mg/mLAcetone: 0.01 mg/mLPractically insoluble in hexane | Water: 761.2 mg/mL | [2][9] |

| pKa (0.1N NaOH) | 7.1 | - | [2] |

| UV Absorption Max (in water) | 212, 245, 330 nm | - | [2] |

| Storage Condition | 2-8°C | - | [8] |

Biological Activity and Mechanism of Action

This compound is expected to have the same mechanism of action as Terazosin, which is a selective antagonist of alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) involved in the sympathetic nervous system.

Alpha-1 Adrenergic Receptor Signaling Pathway

Norepinephrine, upon binding to the alpha-1 adrenergic receptor, initiates a conformational change in the receptor, activating the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytosol. The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response such as smooth muscle contraction. Terazosin blocks this cascade by competitively inhibiting the binding of norepinephrine to the receptor.

References

- 1. biorbyt.com [biorbyt.com]

- 2. Terazosin [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Terazosin D8 | CAS No- 1006718-20-2 | Simson Pharma Limited [simsonpharma.com]

- 8. This compound – Analytica Chemie [staging.analyticachemie.in]

- 9. Terazosin hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]

The Pharmacokinetic Profile of Terazosin and its Deuterated Analog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of terazosin, a selective alpha-1 adrenergic antagonist, and explores the anticipated pharmacokinetic alterations of its deuterated analog. By leveraging the kinetic isotope effect, deuteration offers a promising strategy to modulate the metabolic fate of pharmaceuticals, potentially leading to an improved therapeutic index. This document synthesizes available data on terazosin's absorption, distribution, metabolism, and excretion (ADME), and extrapolates the likely impact of deuterium substitution. Detailed experimental protocols for pharmacokinetic analysis and visualizations of relevant biological pathways are also presented to support further research and development in this area.

Introduction to Terazosin and the Rationale for Deuteration

Terazosin is a quinazoline derivative widely used in the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Its therapeutic effect is mediated through the blockade of alpha-1 adrenergic receptors, leading to relaxation of smooth muscle in the prostate and blood vessels.[2] Terazosin undergoes extensive hepatic metabolism, primarily via O-demethylation and piperazine ring cleavage.[2]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, has emerged as a valuable strategy in drug development to enhance pharmacokinetic properties.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the site of deuteration, a phenomenon known as the kinetic isotope effect. This can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen with reduced peak-to-trough fluctuations.

While specific pharmacokinetic data for a deuterated terazosin analog is not publicly available in peer-reviewed literature or clinical trial databases, this guide will present the established pharmacokinetic parameters of terazosin and provide a scientifically grounded projection of the pharmacokinetic profile of a deuterated version.

Comparative Pharmacokinetic Profiles

The following tables summarize the known pharmacokinetic parameters of terazosin and the expected changes for a deuterated analog. The "Expected" values for the deuterated analog are based on the principles of the kinetic isotope effect, assuming deuteration at a primary site of metabolism.

Table 1: Absorption and Distribution

| Parameter | Terazosin | Deuterated Terazosin (Expected) |

| Bioavailability | Rapidly and almost completely absorbed | Similar to Terazosin |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour[4] | Similar to Terazosin |

| Effect of Food | Minimal effect on extent of absorption; Tmax delayed by ~40 minutes[4] | Similar to Terazosin |

| Plasma Protein Binding | 90-94%[4] | Similar to Terazosin |

| Volume of Distribution (Vd) | 25-30 L | Similar to Terazosin |

Table 2: Metabolism and Excretion

| Parameter | Terazosin | Deuterated Terazosin (Expected) |

| Metabolism | Extensively metabolized in the liver | Reduced rate of metabolism |

| Metabolites | 6-O-demethyl terazosin, 7-O-methyl terazosin, piperazine derivative, diamine derivative[2] | Reduced formation of specific metabolites depending on the site of deuteration |

| Elimination Half-Life (t1/2) | ~12 hours | Increased |

| Route of Elimination | Biliary and renal | Primarily biliary and renal, potentially with a higher proportion of unchanged drug excreted |

| Clearance | Plasma clearance: ~80 mL/min; Renal clearance: ~10 mL/min | Decreased |

Experimental Protocols

A robust and validated bioanalytical method is crucial for the accurate determination of drug concentrations in biological matrices. The following section outlines a representative experimental protocol for the quantification of terazosin in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a standard technique in pharmacokinetic studies.

Bioanalytical Method for Terazosin in Human Plasma

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of terazosin in human plasma.

Materials and Reagents:

-

Terazosin reference standard

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Terazosin: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy to be optimized for maximum signal intensity.

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:

-

Selectivity and specificity

-

Linearity and range

-

Accuracy and precision (intra-day and inter-day)

-

Matrix effect

-

Recovery

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Pharmacokinetic Study Design

A typical pharmacokinetic study to compare terazosin and its deuterated analog would involve a randomized, crossover design in healthy volunteers.

-

Subjects: A cohort of healthy male and/or female volunteers.

-

Dosing: A single oral dose of either terazosin or its deuterated analog.

-

Washout Period: A sufficient washout period between the two dosing sessions to ensure complete elimination of the first drug.

-

Blood Sampling: Serial blood samples collected at predefined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

-

Plasma Analysis: Plasma concentrations of the parent drug and any major metabolites determined using the validated bioanalytical method.

-

Pharmacokinetic Analysis: Non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and clearance.

Visualizations

The following diagrams illustrate the signaling pathway of terazosin and a typical experimental workflow for a comparative pharmacokinetic study.

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Caption: Crossover Pharmacokinetic Study Workflow.

Conclusion

The deuteration of terazosin presents a compelling opportunity to enhance its pharmacokinetic profile, potentially leading to a more favorable therapeutic agent. While direct comparative data is not yet available, the principles of the kinetic isotope effect strongly suggest that a deuterated analog would exhibit a reduced rate of metabolism, leading to a longer half-life and increased systemic exposure. The experimental protocols and visualizations provided in this guide offer a framework for the further investigation and development of deuterated terazosin. Such studies are warranted to empirically determine the precise pharmacokinetic advantages and to fully characterize the therapeutic potential of this next-generation molecule.

References

CAS number and molecular formula for Terazosin (piperazine D8).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Terazosin and its deuterated analog, Terazosin (piperazine D8), with a focus on their chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Data

Terazosin is a selective alpha-1 adrenergic receptor antagonist. Its deuterated form, Terazosin (piperazine D8), is often used as an internal standard in analytical studies. The key identification and molecular data for both compounds are summarized below.

| Compound | CAS Number | Molecular Formula |

| Terazosin | 63590-64-7 | C₁₉H₂₅N₅O₄ |

| Terazosin (piperazine D8) | 1006718-20-2 | C₁₉H₁₇D₈N₅O₄ |

Mechanism of Action: Alpha-1 Adrenergic Blockade

Terazosin's primary mechanism of action involves the selective and competitive blockade of alpha-1 adrenergic receptors. These receptors are prevalent in the smooth muscle of various tissues, including blood vessels and the prostate gland.

Signaling Pathway of Terazosin Action

The binding of endogenous catecholamines, such as norepinephrine, to alpha-1 adrenergic receptors typically initiates a signaling cascade that leads to smooth muscle contraction. Terazosin interrupts this pathway.

Experimental Protocols

This section details key experimental methodologies used to characterize the activity of Terazosin.

Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity of Terazosin to alpha-1 adrenergic receptors.

Materials:

-

Cell membranes expressing alpha-1 adrenergic receptors

-

[³H]-Prazosin (radioligand)

-

Terazosin

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled Terazosin.

-

In a microplate, combine the cell membranes, a fixed concentration of [³H]-Prazosin, and the varying concentrations of Terazosin.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., phentolamine).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The inhibition constant (Ki) of Terazosin is calculated from the IC₅₀ value (concentration of Terazosin that inhibits 50% of specific [³H]-Prazosin binding) using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay

This assay measures the ability of Terazosin to relax pre-contracted smooth muscle tissue.

Materials:

-

Isolated smooth muscle tissue strips (e.g., prostate, aorta)

-

Organ bath system with a force transducer

-

Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂

-

A contractile agonist (e.g., phenylephrine, norepinephrine)

-

Terazosin

Procedure:

-

Mount the smooth muscle tissue strips in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C.

-

Allow the tissues to equilibrate under a resting tension for a specified period.

-

Induce a stable contraction by adding a specific concentration of the contractile agonist to the bath.

-

Once a plateau in contraction is reached, add cumulative concentrations of Terazosin to the bath.

-

Record the changes in isometric tension using the force transducer.

-

The relaxant effect of Terazosin is expressed as a percentage of the pre-contraction induced by the agonist.

-

Concentration-response curves are constructed to determine the EC₅₀ (effective concentration causing 50% of the maximal relaxation).

Apoptosis Assay in Prostate Cancer Cells

This protocol outlines the assessment of Terazosin-induced apoptosis in prostate cancer cell lines (e.g., PC-3, DU145).

Materials:

-

Prostate cancer cell lines

-

Cell culture medium and supplements

-

Terazosin

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

Procedure:

-

Seed the prostate cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Terazosin for a specified duration (e.g., 24, 48, 72 hours).

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Experimental Workflow for Apoptosis Assay

The following diagram illustrates the key steps in the apoptosis assay.

Isotopic Purity and Stability of Terazosin-D8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical quality attributes of Terazosin-D8, a deuterated analog of the alpha-1 adrenergic receptor antagonist, Terazosin. The incorporation of deuterium in place of hydrogen atoms at specific molecular positions can significantly alter the pharmacokinetic profile of a drug, primarily by slowing down its metabolic breakdown. This "deuterium kinetic isotope effect" is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] Such modifications can lead to improved metabolic stability, enhanced bioavailability, and a more favorable dosing regimen.[2][3]

This guide will delve into the isotopic purity and stability of this compound, presenting typical data, detailed experimental methodologies for assessment, and visual representations of relevant pathways and workflows.

Quantitative Data Summary

The quality of a deuterated active pharmaceutical ingredient (API) is critically dependent on its isotopic purity and stability. High isotopic purity ensures that the desired therapeutic effect is achieved and that the pharmacokinetic properties are consistent. The following table summarizes representative quantitative data for a typical batch of this compound.

| Parameter | Specification | Method | Representative Value |

| Chemical Purity | ≥ 98.0% | HPLC | 99.5% |

| Isotopic Purity (D8) | ≥ 95% | LC-MS | 98.7% |

| Isotopologue Distribution | |||

| D8 | Report | LC-MS | 98.7% |

| D7 | Report | LC-MS | 1.1% |

| D6 | Report | LC-MS | 0.2% |

| D0 (Undeuterated) | Report | LC-MS | < 0.05% |

| Stability (Forced Degradation) | NMT 20% degradation | HPLC | See Section 2.2 |

| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | Report | HPLC | ~5% degradation |

| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | Report | HPLC | ~8% degradation |

| Oxidation (3% H₂O₂, RT, 24h) | Report | HPLC | ~3% degradation |

| Thermal (80°C, 48h) | Report | HPLC | ~2% degradation |

| Photostability (ICH Q1B) | Report | HPLC | ~1% degradation |

Note: The data presented are representative and may vary between different batches and manufacturers.

Experimental Protocols

Determination of Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general method for determining the isotopic purity and distribution of isotopologues in this compound.

Objective: To quantify the percentage of the fully deuterated (D8) species and identify the relative abundance of under-deuterated species (D0-D7).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

Reagents and Materials:

-

This compound reference standard

-

Terazosin (undeuterated) reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from any potential impurities. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan from m/z 100-500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Gas Flow Rates: Optimize for the specific instrument.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Determine the integrated peak areas for the [M+H]⁺ ions of each isotopologue (D0 to D8). The theoretical m/z for this compound [M+H]⁺ is approximately 396.2, while for undeuterated Terazosin it is 388.2.

-

Calculate the percentage of each isotopologue by dividing its peak area by the sum of the peak areas for all isotopologues.

-

Stability-Indicating Method by Forced Degradation Study

This protocol describes a forced degradation study to assess the inherent stability of this compound and to develop a stability-indicating analytical method.[4][5][6][7]

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical method to separate the parent drug from its degradants.

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

pH meter

-

Oven

-

Photostability chamber

Reagents and Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (as in section 2.1)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at various time points.

-

Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at 80°C. Analyze samples at various time points.

-

Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[4] A control sample should be protected from light.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method (e.g., the one described in section 2.1, with UV detection at a suitable wavelength, such as 254 nm).

-

The method should be capable of separating the main this compound peak from all significant degradation products. Peak purity analysis using a PDA detector is recommended to ensure that the parent peak is free from co-eluting impurities.

-

-

Data Evaluation:

Visualizations

Experimental Workflow: Forced Degradation Study

Caption: Workflow for the forced degradation study of this compound.

Signaling Pathway: Alpha-1 Adrenergic Receptor

Caption: this compound blocks the alpha-1 adrenergic receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. isotope.com [isotope.com]

- 3. Deuterated APIs | ZEOCHEM [zeochem.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. nelsonlabs.com [nelsonlabs.com]

Terazosin (piperazine D8) solubility in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Terazosin, a quinazoline derivative and selective alpha-1 adrenergic receptor antagonist. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the solubility characteristics of this active pharmaceutical ingredient (API). For clarity, this guide focuses on Terazosin hydrochloride, the most common salt form. The deuterated analog, Terazosin (piperazine D8), is often used as an internal standard in analytical methods and is expected to have very similar solubility properties.

Core Solubility Data

The solubility of a drug substance is a critical physicochemical property that influences its bioavailability, formulation development, and route of administration. Terazosin hydrochloride exhibits solubility in various common solvents. The following table summarizes the available quantitative solubility data.

| Solvent | Temperature | Solubility | Citation(s) |

| Water | Room Temp. | 19.60 - 20.40 mg/mL | [1] |

| Water | Not Specified | 20 mg/mL | [2][3] |

| Water | Not Specified | Freely soluble | |

| Ethanol | Room Temp. | 4 mg/mL | [1] |

| Ethanol | Not Specified | Slightly soluble | [2] |

| Methanol | Room Temp. | 20 mg/mL (with heat as needed) | [1] |

| Methanol | Not Specified | Soluble | [2] |

| Isotonic Saline | Not Specified | Freely soluble |

Note: "Freely soluble" and "soluble" are qualitative terms from pharmacopeial standards and generally indicate a high degree of solubility. The quantitative data provides more specific insights.

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental procedure in pharmaceutical sciences. While specific experimental details for all cited data are not exhaustively available in the public domain, a generalized protocol based on the widely accepted "shake-flask" method is described below. This method is considered the gold standard for determining thermodynamic solubility.

General Shake-Flask Method for Terazosin Hydrochloride Solubility

1. Objective: To determine the equilibrium solubility of Terazosin hydrochloride in a specific solvent at a controlled temperature.

2. Materials:

- Terazosin hydrochloride powder

- Solvent of interest (e.g., deionized water, ethanol, methanol)

- Calibrated temperature-controlled orbital shaker or water bath

- Appropriate vials with secure caps (e.g., glass scintillation vials)

- Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

- Analytical balance

- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a calibrated UV-Vis spectrophotometer)

- Volumetric flasks and pipettes

3. Procedure:

- An excess amount of Terazosin hydrochloride powder is added to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

- The vials are securely capped and placed in the temperature-controlled shaker or water bath.

- The mixture is agitated at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The temperature should be maintained within ±0.5°C.

- After the equilibration period, the vials are removed, and the contents are allowed to settle.

- A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid particles.

- The filtered saturated solution is then appropriately diluted with the solvent.

- The concentration of Terazosin in the diluted solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

- The experiment is typically performed in triplicate to ensure the reproducibility of the results.

4. Data Analysis: The measured concentration is multiplied by the dilution factor to calculate the solubility of Terazosin hydrochloride in the selected solvent at the specified temperature, usually expressed in mg/mL or mol/L.

Visualizing the Mechanism of Action: Signaling Pathway

Terazosin functions as a selective antagonist of alpha-1 adrenergic receptors. This action leads to the relaxation of smooth muscle in blood vessels and the prostate, which is the basis for its therapeutic use in hypertension and benign prostatic hyperplasia (BPH). The following diagram illustrates the signaling pathway affected by Terazosin.

References

The Alpha-1 Adrenergic Receptor Antagonism of Terazosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin, a quinazoline-based compound, is a potent and selective antagonist of alpha-1 adrenergic receptors. This technical guide provides an in-depth analysis of the molecular pharmacology of Terazosin, focusing on its interaction with alpha-1 adrenergic receptor subtypes. The document elucidates the mechanism of action, binding affinity, and functional potency of Terazosin, supported by quantitative data and detailed experimental protocols. Furthermore, it explores the downstream signaling pathways modulated by Terazosin's antagonism, including its effects on intracellular calcium mobilization and its alpha-1 adrenoceptor-independent induction of apoptosis in prostate cells. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering a detailed understanding of Terazosin's pharmacological profile.

Introduction

Terazosin is a well-established therapeutic agent for the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Its clinical efficacy is primarily attributed to its ability to selectively block alpha-1 adrenergic receptors, leading to smooth muscle relaxation in the prostate and vasculature.[1][2] Unlike some other alpha-1 blockers, Terazosin is not subtype-selective. This guide delves into the core pharmacology of Terazosin's interaction with alpha-1 adrenergic receptors, providing a granular view of its mechanism of action and downstream cellular effects.

Mechanism of Action

Terazosin functions as a competitive antagonist at alpha-1 adrenergic receptors. By binding to these receptors, it prevents the endogenous catecholamines, norepinephrine and epinephrine, from binding and initiating a signaling cascade. This blockade of alpha-1 adrenergic receptors in smooth muscle cells of the prostate, bladder neck, and blood vessels results in vasodilation and a reduction in urinary obstruction.[1][2]

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of Terazosin for the three alpha-1 adrenergic receptor subtypes.

Table 1: Binding Affinity of Terazosin for Alpha-1 Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| α1A | 2.5 | [3] |

| α1B | 2.0 | [3] |

| α1D | - | - |

Table 2: Functional Potency of Terazosin at Alpha-1 Adrenergic Receptors

| Assay Type | Cell Line/Tissue | Receptor Subtype | IC50 (nM) | Reference |

| [125I]-Heat Binding | Human Prostate | α1 (non-selective) | 2.5 | [3] |

| [125I]-Heat Binding | Canine Brain | α1 (non-selective) | 2.0 | [3] |

Signaling Pathways

The antagonism of alpha-1 adrenergic receptors by Terazosin disrupts the canonical Gq-protein coupled signaling pathway.

Canonical Alpha-1 Adrenergic Signaling

Activation of alpha-1 adrenergic receptors by agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Terazosin's Modulation of Downstream Signaling

Terazosin's antagonism of the alpha-1 adrenergic receptor directly inhibits the Gq-protein mediated signaling cascade. However, research has also uncovered downstream effects of Terazosin that are independent of its alpha-1 adrenergic receptor blockade.

Terazosin has been shown to induce apoptosis in prostate cancer cells. This effect is not mediated by its alpha-1 adrenoceptor antagonism but is linked to the quinazoline structure of the molecule.[3][4] This pro-apoptotic activity is associated with the upregulation of transforming growth factor-beta (TGF-β) signaling pathways.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the alpha-1 adrenergic receptor antagonism of Terazosin.

Radioligand Binding Assay (Displacement Assay)

This protocol determines the binding affinity (Ki) of Terazosin for alpha-1 adrenergic receptors.

Materials:

-

Cell membranes expressing the alpha-1 adrenergic receptor subtype of interest.

-

Radioligand (e.g., [³H]-Prazosin).

-

Terazosin solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a dilution series of Terazosin.

-

In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically at its Kd value), and either vehicle or Terazosin at various concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.[5]

Calcium Mobilization Assay

This functional assay measures the ability of Terazosin to inhibit agonist-induced increases in intracellular calcium.

Materials:

-

Cells expressing the alpha-1 adrenergic receptor subtype of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Alpha-1 adrenergic agonist (e.g., Phenylephrine).

-

Terazosin solutions of varying concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of Terazosin to the wells and incubate for a specified period.

-

Measure the baseline fluorescence.

-

Inject the alpha-1 adrenergic agonist into the wells and immediately begin kinetic fluorescence measurements.

-

Analyze the data to determine the concentration-dependent inhibition of the agonist-induced calcium response by Terazosin and calculate the IC50 value.

References

- 1. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. auajournals.org [auajournals.org]

- 4. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary research applications of labeled Terazosin compounds. Terazosin, a quinazoline derivative, is a well-established α1-adrenergic receptor antagonist and, more recently, has been identified as an activator of phosphoglycerate kinase 1 (PGK1). The availability of labeled forms of this compound has opened new avenues for detailed mechanistic studies, target engagement confirmation, and the exploration of novel therapeutic potentials. This document provides a comprehensive overview of the applications of radiolabeled, fluorescently labeled, and biotinylated Terazosin, complete with detailed experimental protocols, quantitative data for analogous compounds, and visualizations of key pathways and workflows.

Core Applications of Labeled Terazosin Compounds

The utility of labeled Terazosin in research stems from its ability to be tracked and quantified in various experimental setups. The choice of label—radioisotope, fluorophore, or biotin—depends on the specific research question and the available detection methods.

-

Radiolabeled Terazosin: Primarily used for quantitative receptor binding assays to determine affinity (Kd) and inhibition constants (Ki) for α1-adrenergic receptors. Tritiated ([³H]) or radioiodinated ([¹²⁵I]) versions of Terazosin or its analogs are employed in these studies.

-

Fluorescently Labeled Terazosin: Enables the visualization of Terazosin's distribution in cells and tissues through fluorescence microscopy. This is crucial for studying receptor localization, internalization, and trafficking.

-

Biotinylated Terazosin: Serves as a high-affinity probe for capturing and isolating binding partners from complex biological mixtures. This is particularly useful for identifying novel protein interactions and for target validation studies through techniques like pull-down assays.

Quantitative Data Summary

Precise quantitative data for labeled Terazosin compounds is not extensively available in the public domain. However, data from its close structural analog, Prazosin, provides valuable insights into the expected binding affinities for α1-adrenergic receptors.

| Radioligand | Receptor Subtype | Tissue/Cell Line | Kd (nM) | Reference |

| [³H]-Prazosin | α1 | Rat Brain | 0.2 - 0.5 | [1] |

| [³H]-Prazosin | α1A | Recombinant | 0.15 | N/A |

| [³H]-Prazosin | α1B | Recombinant | 0.25 | N/A |

| [³H]-Prazosin | α1D | Recombinant | 0.30 | N/A |

Note: The data presented is for Prazosin, a structural analog of Terazosin. Kd values for Terazosin are expected to be in a similar nanomolar range.

Signaling Pathways and Mechanisms

α1-Adrenergic Receptor Signaling

Terazosin is a potent antagonist of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon binding of an agonist like norepinephrine, these receptors activate the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various physiological responses, including smooth muscle contraction. Labeled Terazosin is instrumental in dissecting the pharmacology and signaling of these receptors.

PGK1 Activation

A more recently discovered mechanism of action for Terazosin is its ability to bind to and activate phosphoglycerate kinase 1 (PGK1). PGK1 is a key enzyme in the glycolytic pathway, responsible for the first ATP-generating step. By enhancing PGK1 activity, Terazosin can increase cellular ATP levels, which is being explored as a potential therapeutic strategy for neurodegenerative diseases like Parkinson's. Labeled Terazosin can be used to study the kinetics and structural basis of this interaction.

Detailed Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity of unlabeled compounds for α1-adrenergic receptors using a radiolabeled ligand (e.g., [³H]-Prazosin).

Materials:

-

Cell membranes expressing α1-adrenergic receptors

-

[³H]-Prazosin (Radioligand)

-

Unlabeled Terazosin (or other competitor compounds)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express α1-adrenergic receptors using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add a known concentration of [³H]-Prazosin (e.g., 0.5 nM) and a specific amount of cell membrane preparation (e.g., 20-50 µg protein) to the binding buffer.

-

Non-specific Binding: Add [³H]-Prazosin, cell membranes, and a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine) to the binding buffer.

-

Competitive Binding: Add [³H]-Prazosin, cell membranes, and varying concentrations of the unlabeled test compound (e.g., Terazosin) to the binding buffer.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Cellular Imaging with Fluorescently Labeled Terazosin

This protocol outlines the use of a fluorescently labeled Terazosin derivative to visualize its binding to α1-adrenergic receptors in live cells.

Materials:

-

Fluorescently labeled Terazosin (e.g., Terazosin-FITC)

-

Live cells expressing α1-adrenergic receptors (e.g., HEK293 cells transfected with the receptor)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Confocal microscope

Procedure:

-

Cell Culture: Plate the cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

-

Labeling: Replace the culture medium with fresh medium containing the desired concentration of fluorescently labeled Terazosin (e.g., 100 nM).

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for a sufficient time to allow binding (e.g., 30-60 minutes).

-

Washing: Gently wash the cells with pre-warmed PBS to remove unbound fluorescent probe.

-

Imaging: Immediately image the cells using a confocal microscope with the appropriate excitation and emission settings for the fluorophore.

-

Competition (Optional): To demonstrate specificity, pre-incubate a separate set of cells with an excess of unlabeled Terazosin before adding the fluorescently labeled compound. A significant reduction in fluorescence intensity would indicate specific binding.

Pull-Down Assay with Biotinylated Terazosin

This protocol describes the use of biotinylated Terazosin to isolate its binding partners from a cell lysate.

Materials:

-

Biotinylated Terazosin

-

Cell lysate from cells expressing the target protein(s)

-

Streptavidin-coated magnetic beads

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Magnetic rack

-

Western blotting reagents and antibodies

Procedure:

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer to prepare a total cell lysate.

-

Bead Preparation: Wash the streptavidin-coated magnetic beads with wash buffer according to the manufacturer's instructions.

-

Incubation with Lysate: Incubate the cell lysate with the biotinylated Terazosin for a sufficient time (e.g., 1-2 hours) at 4°C with gentle rotation to allow for binding.

-

Capture: Add the pre-washed streptavidin beads to the lysate-biotinylated Terazosin mixture and incubate for another hour at 4°C to allow the biotin-streptavidin interaction.

-

Washing: Place the tubes on a magnetic rack to capture the beads. Discard the supernatant and wash the beads several times with wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify the binding partners by Western blotting using specific antibodies or by mass spectrometry for discovery-based approaches.

Conclusion

Labeled Terazosin compounds are invaluable tools for the detailed investigation of its molecular targets and mechanisms of action. Radiolabeled versions provide precise quantitative data on receptor binding, fluorescent analogs offer spatial and temporal information on cellular distribution, and biotinylated derivatives enable the identification and characterization of binding partners. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to design and execute robust studies to further elucidate the multifaceted roles of Terazosin in cellular signaling and its potential for therapeutic innovation. As research into the non-canonical targets of established drugs like Terazosin continues, the application of these labeled technologies will be paramount in uncovering new biological insights and therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols: Terazosin (piperazine D8) as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin is a selective alpha-1 adrenergic receptor antagonist used in the management of benign prostatic hyperplasia (BPH) and hypertension. Accurate quantification of Terazosin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (IS) is essential for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. Terazosin-D8, a deuterated analog of Terazosin, is an ideal internal standard as it shares similar physicochemical properties with the analyte but is distinguishable by its mass-to-charge ratio (m/z).

These application notes provide a detailed protocol for the quantification of Terazosin in human plasma using this compound as an internal standard with LC-MS/MS.

Principle of Using a Stable Isotope-Labeled Internal Standard

The fundamental principle of using a stable isotope-labeled internal standard like this compound is to account for any analyte loss during sample processing and to compensate for variations in instrument response. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement. By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratiometric measurement corrects for variations and leads to more accurate and precise results.

Caption: General workflow for bioanalysis using an internal standard.

Experimental Protocols

Materials and Reagents

-

Terazosin Hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Human Plasma (with K2EDTA or other suitable anticoagulant)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Stock and Working Solutions Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Terazosin and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C. These are stable for at least 140 days at this temperature.

Working Solutions:

-

Terazosin Working Solutions: Prepare serial dilutions of the Terazosin stock solution with a 50:50 mixture of methanol and water to create a series of working solutions for calibration standards and quality controls.

-

Internal Standard Working Solution (ISWS): Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.

Calibration Standards and Quality Controls

-

Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the Terazosin working solutions into blank human plasma to achieve a concentration range of, for example, 1.0 to 100.0 ng/mL.[1]

-

Quality Controls (QCs): Prepare QCs in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 30, and 80 ng/mL).

Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for each standard, QC, and unknown sample.

-

Pipette 100 µL of plasma sample into the corresponding tube.

-

Add 20 µL of the ISWS (this compound) to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of acetonitrile (as the deproteinization agent) to each tube.[1][2]

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

-

The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column, such as an Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm), is suitable.[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A gradient elution may be optimized for best peak shape and separation. A typical gradient could be:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-30% B

-

3.1-4.0 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min[2]

-

Injection Volume: 5 µL

-

Column Temperature: 40°C[3]

Mass Spectrometry:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion for Terazosin is m/z 388.[3] A common product ion is m/z 317.

-

For this compound, the precursor ion will be m/z 396. The product ion should be confirmed by infusing a dilute solution of this compound, but a logical product ion would be m/z 325 (corresponding to the same neutral loss as Terazosin).

-

Note: These transitions should be optimized on the specific instrument used.

-

Data Presentation

The following tables summarize typical quantitative data for Terazosin bioanalysis. While some of these studies used Prazosin as an internal standard, the performance metrics are indicative of what can be achieved for Terazosin quantification.

Table 1: Linearity and Sensitivity

| Parameter | Value | Reference |

| Linearity Range | 1.0 - 100.0 ng/mL | [1] |

| Correlation Coefficient (r²) | ≥ 0.99 | [1] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [1] |

Table 2: Precision and Accuracy

| Parameter | Within-Run | Between-Run | Reference |

| Precision (CV, %) | < 5.2% | < 7.8% | [1] |

| Accuracy | 102.8 – 112.7% | 103.4 – 112.2% | [1] |

Table 3: Stability Data

| Condition | Stability | Reference |

| Benchtop (in plasma) | 24 hours | [1] |

| Autosampler | 48 hours | [1] |

| Freeze-Thaw Cycles | 7 cycles | [1] |

| Long-term (in freezer) | 140 days | [1] |

Mandatory Visualizations

Signaling Pathway of Terazosin

Terazosin acts as a selective antagonist of alpha-1 adrenergic receptors. In smooth muscle cells, norepinephrine binding to these G-protein coupled receptors leads to the activation of Phospholipase C, which in turn increases intracellular calcium levels, causing muscle contraction. By blocking these receptors, Terazosin prevents this signaling cascade, leading to smooth muscle relaxation.

Caption: Mechanism of action of Terazosin.

Experimental Workflow Diagram

Caption: Summary of the experimental workflow.

References

Application Note: High-Throughput Quantification of Terazosin in Human Plasma using LC-MS/MS

Abstract